N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxan-4-yl)propanamide
Description
N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxan-4-yl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a cyanomethyl group, and an oxan-4-yl group attached to a propanamide backbone
Properties
IUPAC Name |
N-[(2-chlorophenyl)-cyanomethyl]-2-(oxan-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-11(12-6-8-21-9-7-12)16(20)19-15(10-18)13-4-2-3-5-14(13)17/h2-5,11-12,15H,6-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTHOXOGEXOAGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)C(=O)NC(C#N)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxan-4-yl)propanamide typically involves the reaction of 2-chlorobenzyl cyanide with 2-(oxan-4-yl)propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxan-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry
N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxan-4-yl)propanamide serves as a building block in synthetic organic chemistry. Its structural motifs can be modified to create more complex molecules, making it valuable in the development of new chemical entities.
Biology
Research indicates that this compound exhibits antimicrobial and anticancer properties . Preliminary studies suggest it may inhibit certain cellular pathways or enzymes critical to disease progression. For instance, compounds with similar structures have shown selective cytotoxicity towards cancer cell lines while sparing normal cells .
Medicine
The compound is being explored for its potential use in drug development. Its mechanism of action likely involves modulation of signal transduction pathways, which could lead to therapeutic applications in treating various diseases, including cancer .
Case Study: Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific apoptotic pathways. The effectiveness against specific cancer types is currently under investigation.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new formulations in pharmaceuticals and agrochemicals .
Data Tables
| Application Area | Details |
|---|---|
| Chemistry | Building block for complex organic synthesis |
| Biology | Antimicrobial and anticancer properties |
| Medicine | Potential therapeutic agent for various diseases |
| Industry | Production of specialty chemicals |
Mechanism of Action
The mechanism of action of N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxan-4-yl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methacrylamide
- N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide
Uniqueness
N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxan-4-yl)propanamide is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this specific structural feature .
Biological Activity
N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxan-4-yl)propanamide is a synthetic compound with potential biological activities that have garnered attention in recent research. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHClNO
- Molecular Weight : 306.79 g/mol
- CAS Number : 1465389-73-4
Synthesis Methods
The synthesis of this compound typically involves the reaction of 2-chlorobenzyl cyanide with 2-(oxan-4-yl)propanoyl chloride in the presence of a base like triethylamine. The reaction is conducted in dichloromethane under controlled conditions to yield the desired product. Industrial production may utilize continuous flow reactors to enhance efficiency and yield.
Research indicates that this compound may exert its biological effects through interactions with specific molecular targets within cells. These interactions could inhibit certain enzymes or receptors, leading to modulation of various cellular processes. The precise molecular pathways are still under investigation, but potential activities include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in pharmacological applications.
- Anticancer Properties : Investigations into its anticancer potential have indicated that it may inhibit cancer cell proliferation, although detailed studies are needed to confirm these effects.
Case Studies and Research Findings
- Antiviral Activity : A study evaluating similar compounds found that derivatives with a chlorophenyl group exhibited selective antiviral activity against human adenoviruses (HAdV). While specific data on this compound is limited, structural similarities suggest potential efficacy against viral replication pathways .
- Enzyme Inhibition : Related compounds have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin production and linked to various skin conditions. The inhibition mechanism involves reversible binding to the enzyme, indicating a potential pathway for therapeutic applications in dermatology .
- Cytotoxicity Studies : Initial cytotoxicity assessments revealed varying degrees of toxicity across related compounds. For example, some derivatives maintained low cytotoxicity while exhibiting potent antiviral activity, suggesting that modifications to the structure can enhance therapeutic profiles without compromising safety .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | Contains methoxy group | Anticancer properties |
| N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methacrylamide | Trifluoromethyl group | Antimicrobial activity |
| N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide | Isobutyl substitution | Potential enzyme inhibition |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxan-4-yl)propanamide, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via multi-step reactions, including substitution, reduction, and condensation. For example, intermediates like N-(3-chloro-4-(2-pyridylmethoxy)aniline can be generated by reducing nitro precursors with iron powder under acidic conditions . Characterization of intermediates involves IR spectroscopy (to identify functional groups like C≡N or amide C=O), NMR (to resolve hydrogen/carbon environments), and mass spectrometry (to confirm molecular weight and fragmentation patterns) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- IR : Detects cyanide (C≡N stretch ~2200 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) groups.
- ¹H/¹³C NMR : Assigns chemical shifts for aromatic protons (δ 7.2–7.8 ppm), oxan-4-yl methoxy groups (δ 3.3–4.0 ppm), and the propanamide backbone.
- MS : Identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation pathways. Cross-validation of data across techniques is essential to resolve ambiguities .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Methodological Answer : Common assays include:
- Enzyme inhibition studies (e.g., HIV-1 reverse transcriptase or bacterial enzymes) using kinetic assays to measure IC₅₀ values .
- Antimicrobial testing via broth microdilution to determine MIC values against Gram-positive/negative bacteria or fungi .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX) resolve ambiguities in the molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement analyzes bond lengths, angles, and electron density maps. For example, the oxan-4-yl group’s chair conformation and cyanomethyl orientation can be confirmed. Data collection at high resolution (<1.0 Å) reduces thermal motion artifacts .
Q. How to design structure-activity relationship (SAR) studies to explore bioactivity?
- Methodological Answer :
- Substituent variation : Replace the 2-chlorophenyl group with electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) to assess impact on enzyme inhibition .
- Oxan-4-yl modification : Introduce steric bulk (e.g., tetrahydropyran derivatives) to study conformational effects on target binding .
- Bioassay correlation : Use regression models to link physicochemical properties (logP, polar surface area) with activity data .
Q. How to address contradictions between computational predictions and experimental data (e.g., solubility, reactivity)?
- Methodological Answer :
- Solubility : Validate predicted logP values with experimental shake-flask/HPLC methods. Adjust solvent systems (e.g., DMSO/water mixtures) for assays .
- Reactivity discrepancies : Re-examine DFT-calculated transition states by varying reaction conditions (pH, catalysts) or using kinetic isotope effects .
Q. What strategies optimize synthetic yield while minimizing side reactions?
- Methodological Answer :
- Catalyst screening : Use Pd/C or enzymes for selective reductions .
- Protective groups : Temporarily block reactive sites (e.g., cyanide) during condensation steps .
- Reaction monitoring : Employ inline FTIR or LC-MS to detect intermediates and terminate reactions at optimal conversion .
Q. How to determine the binding mode with biological targets using computational methods?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict interactions (e.g., hydrogen bonds with oxan-4-yl oxygen).
- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability.
- Experimental validation : Confirm docking poses with SPR (for binding kinetics) or ITC (for thermodynamic parameters) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
